![molecular formula C19H18ClN3O2S B2572740 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone CAS No. 897470-99-4](/img/structure/B2572740.png)

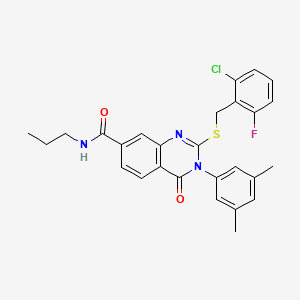

(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(4-methoxyphenyl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . For instance, a series of benzothiazole derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described . For example, phosphorus oxychloride was used to activate the carbonyl group of aromatic acids and enhance the addition of triazole to it .Scientific Research Applications

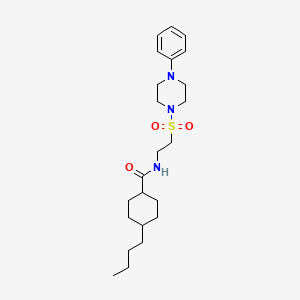

- CBTM derivatives have been synthesized and evaluated for their anti-inflammatory effects. Nonsteroidal anti-inflammatory drugs (NSAIDs) primarily inhibit cyclooxygenase (COX) enzymes, which play a crucial role in prostaglandin synthesis. Some CBTM derivatives show significant anti-inflammatory activity by selectively inhibiting COX-2, minimizing gastrointestinal side effects associated with COX-1 inhibition .

- Certain CBTM derivatives exhibit analgesic effects. By targeting COX-2, they reduce pain and inflammation. These compounds may offer an alternative to traditional NSAIDs, balancing efficacy and safety .

- Unlike some NSAIDs, CBTM derivatives demonstrate low ulcerogenic and irritative effects on the gastrointestinal mucosa. This property is essential for minimizing adverse effects during chronic use .

- While not directly studied for antimicrobial activity, the thiazole moiety in CBTM derivatives is associated with antimicrobial properties. Further investigations could explore their potential in this area .

- Quorum sensing plays a critical role in bacterial communication and virulence. Some CBTM derivatives have been designed and evaluated as potential quorum sensing inhibitors. These compounds could contribute to combating bacterial infections .

- Although not specifically studied for CBTM, related thiazole derivatives have demonstrated cytotoxicity against tumor cell lines. Further research could explore the antitumor potential of CBTM derivatives .

Anti-Inflammatory Activity

Analgesic Properties

Ulcerogenic and Irritative Action

Antimicrobial Potential

Quorum Sensing Inhibition

Cytotoxicity and Antitumor Effects

Mechanism of Action

Target of Action

It’s known that similar compounds with benzothiazole and piperazine moieties have been found to act as dopamine and serotonin antagonists .

Mode of Action

Compounds with similar structures have been found to exhibit antibacterial activity . They interact with their targets, potentially disrupting essential biological processes within the bacterial cells, leading to their inhibition or death .

Biochemical Pathways

Similar compounds have been found to exhibit antibacterial activity, suggesting they may interfere with bacterial cell wall synthesis or other vital processes .

Pharmacokinetics

Similar compounds have been evaluated for drug likeness or “drugability” according to lipinski’s rule of five (ro5) .

Result of Action

Similar compounds have been found to exhibit antibacterial activity, suggesting they may inhibit the growth of certain bacteria .

Action Environment

Factors such as temperature, ph, and presence of other substances can potentially affect the activity and stability of similar compounds .

properties

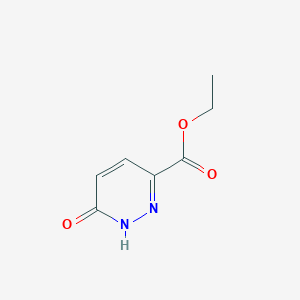

IUPAC Name |

[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18ClN3O2S/c1-25-15-5-2-13(3-6-15)18(24)22-8-10-23(11-9-22)19-21-16-7-4-14(20)12-17(16)26-19/h2-7,12H,8-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWOSTDQMCAYNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-((5-(p-tolyl)isoxazol-3-yl)methyl)acetamide](/img/structure/B2572659.png)

![N-(3-(methylthio)phenyl)-2-(4-oxobenzofuro[3,2-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2572660.png)

![3-methyl-N-(2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)-4-nitrobenzamide](/img/structure/B2572662.png)

![N-benzyl-1-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2572668.png)

![2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(5-nitrothiazol-2-yl)acetamide](/img/structure/B2572670.png)

![[(2-Oxo-1,2,3,4-tetrahydroquinolin-7-yl)oxy]acetic acid](/img/structure/B2572673.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2572678.png)